REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[N:8]O)=[CH:5][CH:4]=1.Cl.[H][H].[OH-].[Na+]>CO.CCOCC>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:11]=[CH:10][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=NO)C=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
same catalyst
|
Quantity
|
252 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the catalyst, ether
|
Type
|
ADDITION
|
Details
|
was added to the reaction liquid
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CUSTOM
|
Details
|
As a result
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(CN)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |